5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H9Cl2N3S and its molecular weight is 274.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of Schiff base sulfur ether derivatives containing 1,2,4-triazole unit. These derivatives have shown significant antifungal activity, demonstrating its potential in developing new antifungal agents (Zheng, 2015).
Antimicrobial Activity
This compound has also been a key intermediate in the synthesis of novel 1,2,4-triazoles, which are screened for antimicrobial activity. The synthesized compounds exhibited moderate to good antimicrobial activities, indicating its use in creating new antimicrobial agents (Martin, 2020).
Anti-inflammatory and Molluscicidal Agents
Additionally, derivatives of this compound have been synthesized for their potential anti-inflammatory and molluscicidal activities. Some compounds in this series demonstrated potent effects, suggesting its application in the development of new anti-inflammatory drugs and pesticides (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
Anticonvulsant Properties
Research has also explored the use of related 1,2,4-triazole derivatives in anticonvulsant drugs. A series of these compounds were synthesized and screened for their anticonvulsant properties, with some showing promising results as potential drug candidates (Plech et al., 2014).
Anti-cancer Activity
Investigations into the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, including variants of the compound , have been conducted. These studies include detailed analyses of their molecular properties and potential efficacy as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).
Oxidative Stress Prevention
Moreover, certain derivatives of this compound have been examined for their ability to prevent oxidative stress induced by substances like ethanol in animal models. This research highlights the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine-based heterocyclic compounds, have been reported to exhibit excellent pharmacological activities .
Mode of Action
It’s worth noting that similar compounds, such as 2,4-dichlorophenoxyacetic acid, act as synthetic auxins inducing uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively under oxidative stress .
Pharmacokinetics
A synthetic dichloro-substituted aminochalcone was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Similar compounds have been reported to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Action Environment
It’s worth noting that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are highly water-soluble and can be found in nature even after a long period of disuse .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAJCLVURYCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354709 |
Source
|
Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29527-30-8 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29527-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.